1-(4-Methylphenyl)-1-oxopropan-2-yl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate
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Overview
Description
1-(4-Methylphenyl)-1-oxopropan-2-yl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate is a complex organic compound that features a quinoline core substituted with bromine and chlorine atoms, along with a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-1-oxopropan-2-yl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-1-oxopropan-2-yl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully hydrogenated quinoline derivatives.
Scientific Research Applications
1-(4-Methylphenyl)-1-oxopropan-2-yl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-1-oxopropan-2-yl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group and can undergo similar chemical reactions.
4-Methyl-1,1′4′,1″-terphenyl: Contains a similar aromatic structure and is used in organic synthesis.
Uniqueness
1-(4-Methylphenyl)-1-oxopropan-2-yl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate is unique due to its combination of functional groups and the presence of both bromine and chlorine atoms on the quinoline core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C26H19BrClNO3 |
---|---|
Molecular Weight |
508.8 g/mol |
IUPAC Name |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate |
InChI |
InChI=1S/C26H19BrClNO3/c1-15-3-5-18(6-4-15)25(30)16(2)32-26(31)22-14-24(17-7-9-19(27)10-8-17)29-23-12-11-20(28)13-21(22)23/h3-14,16H,1-2H3 |
InChI Key |
KNXIDXMJIBEUJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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